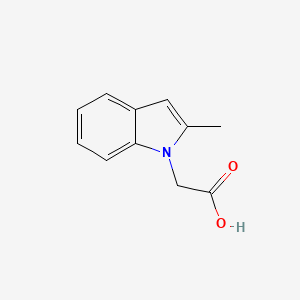

(2-Methylindol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-8-6-9-4-2-3-5-10(9)12(8)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGICLRNAZXDKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2N1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389582 | |

| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86704-55-4 | |

| Record name | (2-Methyl-1H-indol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Methylindol-1-yl)acetic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Methylindol-1-yl)acetic acid is a derivative of indole, a prominent heterocyclic scaffold in numerous biologically active compounds. As a member of the indole-acetic acid family, it shares a structural resemblance to the phytohormone auxin (indole-3-acetic acid), suggesting potential applications in various fields of chemical and biological research. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identifiers

The structure of this compound features an acetic acid moiety attached to the nitrogen atom (position 1) of a 2-methylindole core.

| Identifier | Value |

| IUPAC Name | (2-Methyl-1H-indol-1-yl)acetic acid |

| CAS Number | 86704-55-4[1] |

| Molecular Formula | C₁₁H₁₁NO₂[] |

| Molecular Weight | 189.21 g/mol |

| SMILES | CC1=CC2=CC=CC=C2N1CC(=O)O |

| InChI Key | MGICLRNAZXDKAT-UHFFFAOYSA-N[] |

Physicochemical Properties

Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that some of these values are predicted due to the limited availability of experimentally determined data for this specific isomer.

| Property | Value | Source |

| Melting Point | Not available | - |

| Boiling Point (Predicted) | 418.2 ± 30.0 °C | Predicted |

| Density (Predicted) | 1.2 g/cm³[] | Predicted |

| pKa (Predicted) | 4.19 ± 0.30 | Predicted |

| Solubility | Slightly soluble in DMSO and Methanol. | General observation for related compounds |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unequivocal identification and characterization of this compound. Below is a summary of available and expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR (d6-DMSO) of this compound dicyclohexylamine salt:

A detailed interpretation of the ¹³C NMR spectrum is pending availability of the full dataset.

Expected ¹H NMR Spectral Data (Solvent: DMSO-d₆):

Based on the structure and data from similar compounds, the following proton signals are anticipated:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | O-H (Carboxylic Acid) |

| ~7.5 - 7.0 | m | 4H | Aromatic Protons (Indole Ring) |

| ~6.3 | s | 1H | H-3 (Indole Ring) |

| ~5.0 | s | 2H | -CH₂- (Acetic Acid Moiety) |

| ~2.4 | s | 3H | -CH₃ (at C-2) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1600, ~1450 | C=C stretch (Aromatic Ring) |

| ~1300 | C-N stretch |

Mass Spectrometry

The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

| m/z | Fragment |

| 189 | [M]⁺ |

| 144 | [M - COOH]⁺ |

| 130 | [M - CH₂COOH]⁺ |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of N-substituted indole acetic acids involves the N-alkylation of the corresponding indole with an ethyl haloacetate, followed by hydrolysis of the resulting ester.

Step 1: N-Alkylation of 2-Methylindole

This step involves the reaction of 2-methylindole with ethyl bromoacetate in the presence of a base to form ethyl (2-methylindol-1-yl)acetate.

-

Materials: 2-methylindole, ethyl bromoacetate, sodium hydride (NaH) or potassium carbonate (K₂CO₃), and a suitable aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Procedure:

-

Dissolve 2-methylindole in the chosen solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (e.g., NaH) portion-wise at 0 °C and stir the mixture for a designated period to form the indolide anion.

-

Slowly add ethyl bromoacetate to the reaction mixture and allow it to warm to room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Hydrolysis of Ethyl (2-methylindol-1-yl)acetate

The ester is then hydrolyzed to the carboxylic acid.

-

Materials: Ethyl (2-methylindol-1-yl)acetate, a base such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and a solvent system like a mixture of tetrahydrofuran (THF) and water or ethanol and water.

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

-

Analytical Methods

Standard analytical techniques can be employed for the characterization and purity assessment of this compound.

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). Detection can be performed using a UV detector at a wavelength of approximately 220 or 280 nm.

-

Thin-Layer Chromatography (TLC): TLC can be used for reaction monitoring and preliminary purity checks. A suitable mobile phase would be a mixture of ethyl acetate and hexane. Visualization can be achieved under UV light or by staining with a suitable reagent like potassium permanganate.

Biological Activity and Potential Applications

While specific biological activities of this compound are not extensively documented, the broader class of indole-1-acetic acid derivatives has shown a range of pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities[3]. The structural similarity to auxin also suggests potential applications in plant science and agriculture.

The mechanism of action for many indole derivatives involves their ability to interact with various biological targets, including enzymes and receptors. For instance, some indole acetic acid derivatives have been shown to inhibit enzymes involved in inflammatory pathways.

References

The Biological Activity of (2-Methylindol-1-yl)acetic Acid: A Technical Overview

Disclaimer: This technical guide provides a general overview of the potential biological activities of (2-Methylindol-1-yl)acetic acid based on the known pharmacology of structurally related indole acetic acid derivatives. Direct experimental data on the biological activity, mechanism of action, and quantitative efficacy of this compound is limited in the current scientific literature. The information presented herein is intended for research and drug development professionals and should be interpreted with caution. Further experimental validation is required to ascertain the specific biological profile of this compound.

Introduction

Indole acetic acid derivatives are a well-established class of compounds with significant therapeutic applications, most notably as non-steroidal anti-inflammatory drugs (NSAIDs). The core indole scaffold is a privileged structure in medicinal chemistry, and modifications at various positions of the indole ring and the acetic acid side chain have led to the development of potent modulators of inflammatory pathways. This guide explores the potential biological activity of this compound, drawing parallels with its more extensively studied isomers and analogs.

Potential Biological Activity: Anti-inflammatory Effects

Based on the known activities of related indole acetic acids, this compound is hypothesized to possess anti-inflammatory properties. The primary mechanism of action for many indole-derived NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the synthesis of pro-inflammatory prostaglandins.

Putative Mechanism of Action: Inhibition of the Arachidonic Acid Cascade

The anti-inflammatory effects of many NSAIDs are mediated through the inhibition of the arachidonic acid cascade. This pathway is initiated by the release of arachidonic acid from the cell membrane, which is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.

Below is a diagram illustrating the potential point of intervention for this compound within this pathway, assuming a mechanism similar to other indole acetic acid derivatives.

Caption: Potential mechanism of anti-inflammatory action.

Quantitative Data Summary

Currently, there is no publicly available quantitative data, such as IC50 or EC50 values, detailing the specific inhibitory activity of this compound on biological targets. Research on structurally similar compounds, such as 2-methyl-3-indolylacetic acid derivatives, has demonstrated preferential inhibition of COX-1.[1] For instance, certain derivatives have shown potent in vitro and in vivo activity on COX-1.[1]

Experimental Protocols

To elucidate the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary. The following are generalized protocols based on standard methods for evaluating anti-inflammatory compounds.

In Vitro Assays

1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

-

Principle: To determine the ability of the compound to inhibit the enzymatic activity of purified COX-1 and COX-2.

-

Methodology:

-

Purified ovine COX-1 or human recombinant COX-2 is incubated with the test compound at various concentrations.

-

Arachidonic acid is added as the substrate.

-

The conversion of arachidonic acid to prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of PGE2 production.

-

2. 5-Lipoxygenase (5-LOX) Inhibition Assay:

-

Principle: To assess the inhibitory effect of the compound on the activity of 5-lipoxygenase, which is involved in leukotriene synthesis.

-

Methodology:

-

Potato tuber or soybean lipoxygenase is commonly used for screening purposes.

-

The enzyme is pre-incubated with the test compound.

-

The reaction is initiated by the addition of linoleic acid or arachidonic acid.

-

The formation of the hydroperoxy derivative is monitored spectrophotometrically at 234 nm.

-

IC50 values are determined from the concentration-response curve.

-

In Vivo Models

1. Carrageenan-Induced Paw Edema in Rats:

-

Principle: An acute model of inflammation to evaluate the anti-edematous effect of a compound.

-

Methodology:

-

Wistar or Sprague-Dawley rats are administered the test compound orally or intraperitoneally.

-

After a set period (e.g., 1 hour), a sub-plantar injection of carrageenan solution is administered into the right hind paw.

-

The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) post-carrageenan injection using a plethysmometer.

-

The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.

-

2. Acetic Acid-Induced Writhing Test in Mice:

-

Principle: A model to assess the peripheral analgesic activity of a compound.

-

Methodology:

-

Mice are pre-treated with the test compound.

-

After a defined time, a solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

The number of writhes is counted for a specific period (e.g., 15-20 minutes).

-

The percentage of inhibition of writhing is calculated by comparing the treated group to the control group.

-

The following diagram illustrates a general workflow for the preclinical evaluation of a potential anti-inflammatory compound.

Caption: General experimental workflow for evaluation.

Conclusion and Future Directions

While this compound remains a compound with underexplored biological potential, its structural similarity to known anti-inflammatory agents suggests it may be a valuable candidate for further investigation. Future research should focus on its synthesis and subsequent evaluation in a battery of in vitro and in vivo assays to determine its specific pharmacological profile. Elucidating its mechanism of action, particularly its selectivity for COX isoforms, will be crucial in assessing its therapeutic potential and potential side-effect profile. Structure-activity relationship (SAR) studies of related analogs could also provide valuable insights for the design of novel and more potent anti-inflammatory agents.

References

(2-Methylindol-1-yl)acetic Acid: A Technical Guide for Plant Growth Regulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylindol-1-yl)acetic acid is a synthetic auxin derivative with potential applications as a plant growth regulator. This technical guide provides a comprehensive overview of its synthesis, potential mechanism of action, and methods for evaluating its biological activity. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide presents a plausible synthesis pathway based on established methods for similar molecules and representative bioassay data from well-characterized auxins to illustrate the principles of its application and evaluation. Detailed experimental protocols and diagrams of key pathways are included to facilitate further research and development.

Introduction

Auxins are a class of plant hormones that play a crucial role in virtually every aspect of plant growth and development, including cell elongation, division, and differentiation. While indole-3-acetic acid (IAA) is the most common naturally occurring auxin, a wide range of synthetic auxins have been developed for agricultural and horticultural applications.[1][2][3][4] this compound, a derivative of indole, is structurally related to IAA and is expected to exhibit auxin-like activity. This guide explores its potential as a plant growth regulator, providing the necessary technical details for its synthesis and biological evaluation.

Synthesis of this compound

Proposed Synthesis Workflow

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of Ethyl (2-methylindol-1-yl)acetate

-

Materials: 2-methylindole, sodium hydride (NaH) 60% dispersion in mineral oil, anhydrous N,N-dimethylformamide (DMF), ethyl bromoacetate, ethyl acetate, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.

-

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-methylindole (1.0 equivalent) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (2-methylindol-1-yl)acetate.

-

Step 2: Hydrolysis to this compound

-

Materials: Ethyl (2-methylindol-1-yl)acetate, ethanol, 1 M sodium hydroxide (NaOH) solution, 1 M hydrochloric acid (HCl), ethyl acetate.

-

Procedure:

-

Dissolve the ethyl (2-methylindol-1-yl)acetate in ethanol in a round-bottom flask.

-

Add 1 M NaOH solution and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Once the reaction is complete, remove the ethanol under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

A precipitate of this compound should form.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

The product can be further purified by recrystallization if necessary.

-

Mechanism of Action: Auxin Signaling Pathway

As a synthetic auxin, this compound is expected to exert its effects by modulating the canonical auxin signaling pathway. This pathway involves the perception of auxin by specific receptors, leading to changes in gene expression that regulate plant growth and development.

Canonical Auxin Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. biologydiscussion.com [biologydiscussion.com]

- 3. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. data.epo.org [data.epo.org]

- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 9. US6972336B2 - N-alkylation of indole derivatives - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

Potential Therapeutic Applications of (2-Methylindol-1-yl)acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylindol-1-yl)acetic acid is a small molecule belonging to the family of indole acetic acid derivatives. While direct research on this specific compound is limited, its structural analogs and the broader class of N-substituted indole acetic acids have demonstrated a range of biological activities, suggesting potential therapeutic applications. This technical guide consolidates the available information on related compounds to infer the potential pharmacological profile of this compound, including its synthesis, potential mechanisms of action, and prospective therapeutic uses in areas such as inflammation, infectious diseases, and oncology. All quantitative data from related compounds are summarized for comparative analysis, and detailed experimental protocols for synthesis and biological evaluation are provided based on established methodologies for similar molecules.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with diverse pharmacological activities. Modifications at the N1 position of the indole ring can significantly influence the biological properties of the resulting compounds. This compound, an N-substituted indole derivative, is a subject of interest for its potential therapeutic applications based on the activities of its isomers and other related indole acetic acid analogs. These related compounds have shown promise as anti-inflammatory, antimicrobial, and cytotoxic agents. This guide aims to provide a comprehensive overview of the potential of this compound by examining the existing data on its chemical relatives.

Synthesis of this compound

A general and efficient method for the synthesis of N1-acylated indole alkanoic acids involves the N-alkylation of an indole precursor. The following protocol is adapted from established methods for similar compounds.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Methylindole

-

Ethyl bromoacetate

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

N-Alkylation:

-

To a solution of 2-methylindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add ethyl bromoacetate (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl (2-methylindol-1-yl)acetate.

-

Purify the crude product by silica gel column chromatography.

-

-

Hydrolysis:

-

Dissolve the purified ethyl (2-methylindol-1-yl)acetate in a mixture of ethanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

-

Monitor the hydrolysis by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

The resulting precipitate of this compound is collected by filtration, washed with cold water, and dried under vacuum.

-

Diagram of Synthetic Workflow:

Potential Therapeutic Applications and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound may have potential applications in the following areas:

Anti-inflammatory Activity

Derivatives of indole acetic acid are known to possess anti-inflammatory properties. For example, Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID), is an indole-3-acetic acid derivative. While the exact mechanism for this compound is uninvestigated, related compounds suggest potential pathways.

Potential Mechanism of Action:

Studies on indole-3-acetic acid have shown that it can mitigate inflammatory responses by inducing the expression of Heme Oxygenase-1 (HO-1), a potent anti-inflammatory enzyme. It has also been shown to reduce the production of pro-inflammatory cytokines such as IL-1β and IL-6, and to scavenge reactive oxygen species (ROS). The anti-inflammatory effects of some indole derivatives are also mediated through the inhibition of the NF-κB signaling pathway.

Signaling Pathway Diagram:

Antimicrobial Activity

Various N-substituted indole derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Quantitative Data for Related Compounds:

| Compound | Organism | Activity |

| 4-(1-(2-(1H-indol-1-yl) ethoxy) pentyl)-N,N-dimethyl aniline | Staphylococcus aureus | Higher inhibition than chloramphenicol[2] |

| Indole-3-acetic acid derived tri-azo moieties | P. aeruginosa, K. pneumoniae | MIC = 3.12 µg/mL[3] |

| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA | MIC = 0.98 μg/mL[4] |

MIC: Minimum Inhibitory Concentration; MRSA: Methicillin-resistant Staphylococcus aureus

Potential Mechanism of Action:

The antimicrobial mechanisms of indole derivatives are diverse and can include disruption of the bacterial cell membrane, inhibition of biofilm formation, and interference with bacterial signaling pathways.

Cytotoxic and Anti-Cancer Activity

The prooxidant and cytotoxic effects of indole-3-acetic acid derivatives have been investigated, suggesting potential applications in oncology.

Quantitative Data for Related Compounds:

| Compound | Cell Line | Activity (IC50) |

| 2-Aryl-2-(3-indolyl)acetohydroxamic acids | HeLa | Varies by derivative[5] |

| Indole-3-acetic acid derived tri-azo moieties | Brine Shrimp | LC50 = 5.7 µg/mL[3] |

IC50: Half-maximal inhibitory concentration; LC50: Lethal concentration for 50% of the population

Potential Mechanism of Action:

Some indole derivatives can induce cytotoxicity through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death in cancer cells.[6][7][8] The induction of apoptosis via caspase activation has also been reported for some indole compounds.

Experimental Protocols for Biological Evaluation

Anti-inflammatory Activity Assay (In Vitro)

Cell Culture:

-

RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

Nitric Oxide (NO) Production Assay:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Measure the amount of nitrite in the culture supernatant using the Griess reagent.

-

Determine the cell viability using the MTT assay to exclude cytotoxic effects.

Cytokine Measurement (ELISA):

-

Collect the cell culture supernatants from the NO production assay.

-

Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.

Antimicrobial Activity Assay (Broth Microdilution)

Bacterial Strains:

-

Staphylococcus aureus (ATCC 29213)

-

Escherichia coli (ATCC 25922)

Procedure:

-

Prepare a two-fold serial dilution of this compound in Mueller-Hinton Broth (MHB) in a 96-well plate.

-

Inoculate each well with a standardized bacterial suspension to a final concentration of 5 x 105 CFU/mL.

-

Include a positive control (bacteria and broth) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

While direct experimental data for this compound is not yet abundant in the public domain, the analysis of its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The N-substituted indole acetic acid scaffold has consistently demonstrated significant biological activity. Future research should focus on the synthesis and rigorous biological evaluation of this compound to determine its specific pharmacological profile, including its anti-inflammatory, antimicrobial, and cytotoxic properties. Elucidating its precise mechanisms of action will be crucial for its potential development as a novel therapeutic. The protocols and comparative data presented in this guide offer a foundational framework for such investigations.

References

- 1. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Design, synthesis and screening of indole acetic acid-based tri-azo moieties as antioxidants, anti-microbial and cytotoxic agents [frontiersin.org]

- 4. The Synthesis and Biological Evaluation of 2-(1 H-Indol-3-yl)quinazolin-4(3 H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Prooxidant activity and cytotoxic effects of indole-3-acetic acid derivative radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amelioration of indole acetic acid-induced cytotoxicity in mice using zinc nanoparticles biosynthesized with Ochradenus arabicus leaf extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Substituted Benzoylguanidines: Focus on 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine and its Analogs

Disclaimer: The compound of interest, 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine, is not associated with CAS number 131488-64-7. Extensive searches for this specific chemical name did not yield a unique CAS identifier or specific experimental data. Therefore, this guide will provide a comprehensive overview of the properties and applications of the broader class of substituted benzoylguanidines, with a particular focus on analogs bearing sulfonamide moieties, which are of significant interest in medicinal chemistry. The information presented is based on published research on closely related compounds and is intended to serve as a valuable resource for researchers, scientists, and drug development professionals.

Introduction to Substituted Benzoylguanidines

Substituted benzoylguanidines are a class of organic compounds characterized by a central benzoylguanidine scaffold. The guanidine group, a highly basic functional group, and the substituted benzene ring are key structural features that contribute to their diverse biological activities.[1] This class of compounds has garnered considerable attention in drug discovery due to their potential to interact with various biological targets.

One of the most prominent and well-researched applications of substituted benzoylguanidines is their role as potent and selective inhibitors of the sodium-hydrogen exchanger (NHE), particularly the NHE-1 isoform.[2][3] NHEs are integral membrane proteins responsible for maintaining intracellular pH and cell volume.[4] Dysregulation of NHE-1 activity is implicated in various cardiovascular diseases, including myocardial ischemia-reperfusion injury, making its inhibitors promising therapeutic agents.[2][3]

The incorporation of a sulfonamide group, as seen in the queried compound, is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a molecule.[4] Sulfonamides can act as bioisosteres of other functional groups and can form key hydrogen bonding interactions with biological targets.[4]

Physicochemical and Analytical Properties

While specific data for 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine is unavailable, the general properties of related benzoylguanidines are summarized below. These compounds are typically crystalline solids with varying solubilities depending on the nature and position of the substituents on the benzoyl ring.

Table 1: General Physicochemical Properties of Substituted Benzoylguanidines

| Property | Typical Range/Value | Notes |

| Molecular Weight | 250 - 500 g/mol | Dependent on substituents. |

| pKa | 10 - 12 | The guanidinium group is strongly basic. |

| LogP | 1 - 4 | Influenced by the lipophilicity of the substituents. |

| Solubility | Generally soluble in organic solvents like DMSO and methanol. Solubility in aqueous solutions is pH-dependent. | Hydrochloride or other salt forms are often used to improve aqueous solubility. |

Analytical Characterization:

The structural elucidation and purity assessment of substituted benzoylguanidines are typically achieved using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure, including the position of substituents on the aromatic ring.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the synthesized compounds.

-

Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups, such as C=O (carbonyl), N-H (amine and guanidine), and S=O (sulfonamide).

Synthesis of Substituted Benzoylguanidines

The synthesis of substituted benzoylguanidines generally involves the reaction of a substituted benzoic acid derivative with guanidine. A common synthetic route is outlined below.

General Synthetic Protocol:

A multi-step synthesis is typically employed, starting from a readily available substituted benzoic acid.

-

Activation of the Carboxylic Acid: The substituted benzoic acid is first converted to a more reactive species, such as an acid chloride or an activated ester. This is often achieved by treating the benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), or by using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Guanidinylation: The activated benzoic acid derivative is then reacted with guanidine hydrochloride in the presence of a base, such as triethylamine (TEA) or sodium hydroxide (NaOH), to yield the final benzoylguanidine product.

Caption: General synthetic workflow for substituted benzoylguanidines.

Experimental Protocol for a Representative Benzoylguanidine Synthesis:

The following is a generalized protocol based on the synthesis of similar compounds and should be adapted and optimized for specific target molecules.

Materials:

-

Substituted benzoic acid (1 equivalent)

-

Thionyl chloride (1.2 equivalents)

-

Guanidine hydrochloride (1.5 equivalents)

-

Triethylamine (3 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Activation: To a solution of the substituted benzoic acid in anhydrous DCM, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

-

Guanidinylation: Dissolve the crude acid chloride in anhydrous DMF. In a separate flask, dissolve guanidine hydrochloride and triethylamine in anhydrous DMF. Add the acid chloride solution dropwise to the guanidine solution at 0 °C. Allow the reaction mixture to stir at room temperature overnight.

-

Work-up and Purification: Pour the reaction mixture into ice water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted benzoylguanidine.

Biological Activity and Mechanism of Action

The primary biological activity of many substituted benzoylguanidines is the inhibition of the Na+/H+ exchanger, particularly the NHE-1 isoform.[2]

Table 2: NHE-1 Inhibitory Activity of Representative Benzoylguanidine Analogs

| Compound | Structure | IC₅₀ (nM) for NHE-1 Inhibition | Reference |

| Cariporide | (Structure not shown for brevity) | 65.0 | [2] |

| Compound 5f | (Structure not shown for brevity) | 3.60 | [2] |

| Compound 5l | (Structure not shown for brevity) | 4.48 | [2] |

Note: The structures of compounds 5f and 5l are detailed in the cited reference. They are substituted benzoylguanidines.

Mechanism of Action as NHE-1 Inhibitors:

Substituted benzoylguanidines are believed to bind to the extracellular face of the NHE-1 protein.[4] The positively charged guanidinium group is thought to interact with negatively charged amino acid residues in the ion translocation pore, thereby sterically hindering the binding and transport of sodium ions. The substituted benzoyl moiety contributes to the overall binding affinity and selectivity through hydrophobic and hydrogen bonding interactions with the protein.

Caption: Mechanism of NHE-1 inhibition by substituted benzoylguanidines.

Potential Therapeutic Uses

The ability of substituted benzoylguanidines to inhibit NHE-1 makes them attractive candidates for the treatment of several cardiovascular conditions.

-

Myocardial Ischemia-Reperfusion Injury: Inhibition of NHE-1 has been shown to protect cardiac cells from the damage that occurs when blood flow is restored after a period of ischemia.[2][3] By preventing the intracellular sodium and calcium overload that is a hallmark of reperfusion injury, these compounds can reduce infarct size and improve cardiac function.

-

Heart Failure: Chronic activation of NHE-1 contributes to the pathophysiology of heart failure. NHE-1 inhibitors may offer therapeutic benefits by preventing adverse cardiac remodeling and improving cardiac contractility.

-

Hypertension: While not a primary target, NHE-1 inhibition may have modest effects on blood pressure.

Experimental Protocols for Biological Evaluation

In Vitro NHE-1 Inhibition Assay (Platelet Swelling Assay):

This assay is a common method to screen for NHE-1 inhibitors. It is based on the principle that inhibition of NHE-1 in platelets leads to a reduction in cell swelling when they are subjected to an acid load.

Materials:

-

Human or rat platelets

-

Assay buffer (e.g., HEPES-buffered saline)

-

Acidifying agent (e.g., nigericin or a propionate-based buffer)

-

Test compounds (substituted benzoylguanidines)

-

Plate reader capable of measuring light scattering or absorbance

Procedure:

-

Isolate platelets from whole blood by centrifugation.

-

Resuspend the platelets in the assay buffer.

-

Pre-incubate the platelets with various concentrations of the test compound or vehicle control.

-

Induce an acid load in the platelets.

-

Monitor the change in platelet volume over time by measuring the change in light scattering or absorbance at a specific wavelength (e.g., 600 nm).

-

Calculate the initial rate of swelling for each concentration of the test compound.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Caption: Workflow for the in vitro platelet swelling assay.

Conclusion

Substituted benzoylguanidines represent a promising class of compounds, particularly as inhibitors of the Na+/H+ exchanger. While specific data on 1-(3-methoxy-4-(p-tolylsulfonamido)benzoyl)guanidine is not publicly available, the extensive research on related analogs provides a strong foundation for its potential properties and applications. The synthetic accessibility and the tunability of the benzoylguanidine scaffold make it an attractive starting point for the design of novel therapeutics targeting a range of diseases, most notably cardiovascular disorders. Further research is warranted to synthesize and evaluate the specific compound of interest to fully elucidate its pharmacological profile.

References

- 1. Novel, non-acylguanidine-type Na(+)/H(+) exchanger inhibitors: synthesis and pharmacology of 5-tetrahydroquinolinylidene aminoguanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological evaluation of novel substituted benzoylguanidine derivatives as potent Na+/H+ exchanger inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Na(+)/H(+) exchanger-1 inhibitory activity of substituted (quinolinecarbonyl)guanidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are Sodium-hydrogen exchangers inhibitors and how do they work? [synapse.patsnap.com]

(2-Methylindol-1-yl)acetic Acid: An In-Depth Technical Guide to its In Vitro Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Methylindol-1-yl)acetic acid and its derivatives represent a class of compounds with significant therapeutic potential, primarily exhibiting anti-inflammatory properties. This technical guide consolidates the current understanding of the in vitro mechanism of action of this chemical scaffold, drawing from studies on its closely related analogs. The primary mechanism appears to be the modulation of the arachidonic acid cascade through the inhibition of key enzymes such as microsomal prostaglandin E synthase-1 (mPGES-1), 5-lipoxygenase (5-LOX), and cyclooxygenase (COX). This inhibition leads to a reduction in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. This document provides a detailed overview of the quantitative data, experimental methodologies, and relevant signaling pathways to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Enzyme Activity

The in vitro mechanism of action for the this compound scaffold is predominantly characterized by its inhibitory effects on enzymes involved in the inflammatory response. While direct data on the parent compound is limited, extensive research on its bromo and other derivatives strongly indicates a potent anti-inflammatory profile.

Inhibition of Prostaglandin and Leukotriene Synthesis

Key derivatives of this compound have been shown to inhibit critical enzymes in the arachidonic acid pathway. Specifically, 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid is a known inhibitor of microsomal Prostaglandin E Synthase-1 (mPGES-1) and 5-Lipoxygenase (5-LOX). The inhibition of these enzymes leads to a downstream reduction in the production of prostaglandin E2 (PGE2) and leukotrienes, both of which are potent mediators of inflammation.

Another related scaffold, 2-(1,3,4,9-tetrahydropyrano[3,4-b]indol-1-yl)acetic acid, has been identified as a dual inhibitor of cyclooxygenase (COX) and the thromboxane A2 receptor (TP). This dual activity further underscores the anti-inflammatory potential of this class of compounds by targeting multiple arms of the arachidonic acid cascade.

Aldo-Keto Reductase Inhibition

A trifluoro-benzothiazolyl-indol-1-yl acetic acid derivative has been identified as an inhibitor of Aldo-keto reductase family 1 member B1. This suggests that the this compound scaffold may have broader enzymatic inhibitory activities beyond the classic anti-inflammatory pathways, which could be relevant in other therapeutic areas such as diabetic complications.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activities of key derivatives of this compound. This data provides a benchmark for understanding the potency of this chemical class.

| Compound | Target Enzyme | IC50 Value | Reference |

| 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid | Microsomal Prostaglandin E Synthase-1 (mPGES-1) | 1.2 µM | |

| 2-(2-Bromo-1-methyl-1H-indol-3-yl)acetic acid | 5-Lipoxygenase (5-LOX) | 3.8 µM |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the typical experimental protocols used to assess the in vitro mechanism of action of these compounds.

Enzyme Inhibition Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a specific enzyme.

General Protocol (for mPGES-1):

-

Enzyme Preparation: Recombinant human mPGES-1 is expressed and purified from a suitable expression system (e.g., E. coli or insect cells).

-

Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing co-factors such as glutathione is prepared.

-

Substrate: The substrate, prostaglandin H2 (PGH2), is prepared immediately before use.

-

Reaction Mixture: The test compound, dissolved in a suitable solvent like DMSO, is pre-incubated with the enzyme in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of the substrate (PGH2).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Reaction Termination: The reaction is terminated by the addition of a stop solution (e.g., a solution containing a reducing agent like stannous chloride).

-

Quantification: The product, prostaglandin E2 (PGE2), is quantified using a validated method such as an enzyme-linked immunosorbent assay (ELIA) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell-Based Assays for Anti-Inflammatory Activity

Objective: To evaluate the ability of the test compound to suppress the production of pro-inflammatory mediators in a cellular context.

General Protocol (using Lipopolysaccharide-stimulated macrophages):

-

Cell Culture: A suitable macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified period.

-

Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Incubation: The cells are incubated with the test compound and LPS for a defined period (e.g., 24 hours).

-

Supernatant Collection: The cell culture supernatant is collected to measure the levels of secreted pro-inflammatory mediators.

-

Mediator Quantification: The concentrations of mediators such as PGE2, TNF-α, and IL-6 in the supernatant are quantified using ELISA kits.

-

Cell Viability Assay: A cell viability assay (e.g., MTT or LDH assay) is performed on the remaining cells to assess the cytotoxicity of the test compound.

-

Data Analysis: The reduction in the production of inflammatory mediators is calculated relative to the LPS-treated control, and dose-response curves are generated.

Signaling Pathways and Visualizations

The anti-inflammatory effects of this compound derivatives are mediated through the modulation of specific signaling pathways.

The Arachidonic Acid Cascade

The primary signaling pathway implicated is the arachidonic acid cascade. The diagram below illustrates the points of intervention for the derivatives of this compound.

Caption: Inhibition points of this compound derivatives in the arachidonic acid cascade.

General Experimental Workflow for In Vitro Screening

The following diagram outlines a typical workflow for the in vitro evaluation of this compound derivatives.

Caption: A streamlined workflow for the in vitro characterization of novel anti-inflammatory compounds.

Conclusion and Future Directions

The available in vitro data on derivatives of this compound strongly support its potential as a scaffold for the development of novel anti-inflammatory agents. The primary mechanism of action involves the inhibition of key enzymes in the arachidonic acid cascade, leading to a reduction in pro-inflammatory prostaglandins and leukotrienes.

Future research should focus on:

-

Direct evaluation of this compound: Conducting in vitro enzyme and cell-based assays on the parent compound to establish its specific activity profile.

-

Structure-Activity Relationship (SAR) studies: Systematically modifying the core structure to optimize potency and selectivity for specific enzyme targets.

-

Elucidation of downstream signaling effects: Investigating the impact of these compounds on downstream signaling pathways, such as NF-κB and MAPK pathways, which are often regulated by prostaglandins.

-

Off-target profiling: Screening for potential off-target effects to ensure a favorable safety profile.

By building upon the foundational knowledge outlined in this guide, the scientific community can further explore the therapeutic potential of this promising class of compounds.

The Dawn of a New Era in Plant Science: A Technical Guide to the Discovery and History of Synthetic Indole Auxins

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of auxins, the first class of plant hormones to be identified, marked a pivotal moment in our understanding of plant growth and development. This guide provides an in-depth technical exploration of the history of synthetic indole auxins, from the early observations that hinted at their existence to the elucidation of their molecular mechanisms of action. We will delve into the key experiments, the brilliant minds behind them, and the subsequent development of synthetic analogs that have revolutionized agriculture and biotechnology. This document is intended to serve as a comprehensive resource, providing not only historical context but also detailed experimental protocols, quantitative data, and visual representations of the core concepts for researchers and professionals in the field.

A Historical Timeline: From Darwin's Observations to Synthetic Herbicides

The journey to understanding auxins began long before their chemical nature was known. Early scientists observed that plants responded to environmental stimuli, but the underlying mechanisms remained a mystery.

The Early Pioneers:

-

Charles and Francis Darwin (1880): In their seminal work, "The Power of Movement in Plants," the Darwins described experiments on canary grass ( Phalaris canariensis ) coleoptiles. They demonstrated that a signal was perceived by the tip of the coleoptile in response to unilateral light and that this signal was transmitted to the lower parts, causing the coleoptile to bend towards the light.[1]

-

Peter Boysen-Jensen (1910): Building on the Darwins' work, Boysen-Jensen showed that the signal could pass through a gelatin barrier but not an impermeable mica sheet, suggesting a chemical nature for the transmitted substance.

-

Árpád Paál (1919): Paál further supported the chemical messenger hypothesis by demonstrating that decapitated coleoptiles would grow asymmetrically if the tip was replaced off-center, even in the dark.

The Isolation and Identification of Auxin:

-

Frits Went (1928): In a groundbreaking experiment, Frits Went was the first to successfully isolate and quantify the growth-promoting substance.[2] He collected the substance from coleoptile tips onto agar blocks and showed that the degree of curvature of a decapitated coleoptile was proportional to the amount of the substance in the agar block.[1][2] He named this substance "auxin," from the Greek word "auxein," meaning "to grow."[2]

-

Kögl and Haagen-Smit (1931): These researchers isolated a substance with auxin-like activity from human urine and named it auxin A. While the exact structure of auxin A remains debated, their work paved the way for the chemical identification of the primary natural auxin.

-

Kögl, Haagen-Smit, and Thimann (1934): This team successfully isolated and identified indole-3-acetic acid (IAA) from human urine and later confirmed its presence in plants, establishing it as the principal natural auxin.[2]

The Advent of Synthetic Auxins:

The discovery of IAA spurred the search for other compounds with similar growth-regulating properties. This led to the synthesis of a wide array of synthetic auxins, many of which proved to be more stable and potent than their natural counterpart.

-

Indole-3-butyric acid (IBA): Initially considered a synthetic auxin, IBA was later found to occur naturally in some plants.[3] It is widely used in horticulture to promote root formation in cuttings.

-

1-Naphthaleneacetic acid (NAA): A potent synthetic auxin used in agriculture for thinning fruit, preventing premature fruit drop, and as a rooting agent.

-

2,4-Dichlorophenoxyacetic acid (2,4-D): The development of 2,4-D in the 1940s was a landmark achievement.[4] Its selective herbicidal activity against broadleaf weeds, while leaving grasses relatively unharmed, transformed weed control in agriculture.

-

2-Methyl-4-chlorophenoxyacetic acid (MCPA): Developed around the same time as 2,4-D, MCPA is another selective phenoxy herbicide widely used in cereal crops.[5]

Quantitative Analysis of Auxin Activity

The biological activity of different auxins can be quantified and compared using various bioassays. The relative potency of these compounds is crucial for their application in research and agriculture.

Table 1: Relative Biological Activity of Selected Synthetic Indole Auxins

| Compound | Chemical Name | Relative Activity (IAA = 100) | Primary Applications |

| IAA | Indole-3-acetic acid | 100 | Natural plant hormone, research standard |

| IBA | Indole-3-butyric acid | ~50-80 | Rooting of cuttings |

| NAA | 1-Naphthaleneacetic acid | ~100-200 | Fruit thinning, preventing fruit drop, rooting |

| 2,4-D | 2,4-Dichlorophenoxyacetic acid | ~400-1000 | Selective herbicide for broadleaf weeds |

| MCPA | 2-Methyl-4-chlorophenoxyacetic acid | ~300-800 | Selective herbicide for broadleaf weeds in cereals |

Note: Relative activities can vary depending on the specific bioassay and plant species used.

Key Experimental Protocols

The discovery and characterization of auxins were made possible by the development of sensitive and quantitative bioassays. These assays remain fundamental tools in plant hormone research.

Avena Coleoptile Curvature Test

This classic bioassay, developed by Frits Went, measures the curvature of a decapitated oat coleoptile in response to the asymmetric application of an auxin-containing agar block.[6]

Methodology:

-

Seed Germination: Germinate Avena sativa (oat) seeds in complete darkness to obtain etiolated seedlings with straight coleoptiles.

-

Coleoptile Preparation: Once the coleoptiles are approximately 2-3 cm long, decapitate the top 1-2 mm to remove the natural source of auxin.

-

Agar Block Preparation: Prepare agar blocks (typically 2% agar) containing known concentrations of the auxin to be tested. For the control, use agar blocks without auxin.

-

Asymmetric Application: Place a single agar block asymmetrically on the cut surface of the decapitated coleoptile.

-

Incubation: Incubate the coleoptiles in a dark, humid environment for 1.5 to 2 hours.

-

Measurement: Measure the angle of curvature of the coleoptile using a protractor or by taking a shadowgraph. The degree of curvature is proportional to the auxin concentration.

Split Pea Stem Curvature Test

This bioassay utilizes the differential growth of split pea stems in response to auxin.

Methodology:

-

Seedling Preparation: Germinate pea (Pisum sativum) seeds in the dark or dim light for 7-10 days.

-

Stem Sectioning: Excise a 4-5 cm section from the third internode of the etiolated pea seedlings.

-

Splitting the Stem: Make a longitudinal split about 3 cm long down the center of the stem section, starting from the apical end.

-

Incubation: Place the split stem sections in petri dishes containing solutions of varying auxin concentrations. Include a control with no auxin.

-

Observation: After 24-48 hours, observe the curvature of the two halves of the split stem. In the presence of auxin, the inner tissues grow more than the outer tissues, causing the halves to curve outwards. The degree of curvature is related to the auxin concentration.

Root Growth Inhibition Test

High concentrations of auxins inhibit root elongation, and this principle is used in this bioassay.

Methodology:

-

Seed Germination: Germinate seeds of a sensitive species like cress (Lepidium sativum) or rice (Oryza sativa) on moist filter paper in petri dishes.

-

Treatment Application: Once the radicles have emerged and reached a few millimeters in length, transfer the seedlings to new petri dishes containing filter paper moistened with different concentrations of the auxin solution. A control with distilled water should be included.

-

Incubation: Incubate the petri dishes in the dark for 24-72 hours.

-

Measurement: Measure the length of the primary root. The degree of root growth inhibition is proportional to the auxin concentration.

Synthesis of Key Synthetic Indole Auxins

The ability to synthesize auxin analogs has been instrumental in both research and commercial applications.

Synthesis of 1-Naphthaleneacetic Acid (NAA)

A common method for the synthesis of NAA involves the reaction of naphthalene with chloroacetic acid.[7][8]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine naphthalene, chloroacetic acid, and a catalyst such as potassium bromide or iron(III) oxide.[7]

-

Heating: Heat the mixture under reflux for several hours. The reaction temperature is typically maintained between 210-235°C.[7]

-

Work-up: After cooling, the unreacted naphthalene is often removed by distillation. The residue is then extracted with a hot aqueous solution of sodium hydroxide to dissolve the sodium salt of NAA.

-

Purification: The aqueous solution is filtered and then acidified with a strong acid (e.g., hydrochloric acid) to precipitate the crude NAA.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as water or ethanol, to yield pure 1-naphthaleneacetic acid.

Synthesis of Indole-3-Butyric Acid (IBA)

One synthetic route to IBA involves the reaction of indole with γ-butyrolactone.

Protocol:

-

Reaction Setup: In a suitable solvent, such as tetralin, combine indole and γ-butyrolactone in the presence of a strong base like solid potassium hydroxide and a phase transfer catalyst like polyethylene glycol (PEG).[9]

-

Heating: Heat the reaction mixture at reflux temperature.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled and worked up to isolate the crude IBA. Purification can be achieved through recrystallization.

Synthesis of 2-Methyl-4-chlorophenoxyacetic acid (MCPA)

MCPA is synthesized from 2-methyl-4-chlorophenol and chloroacetic acid.[5]

Protocol:

-

Reaction: 2-methyl-4-chlorophenol is reacted with chloroacetic acid in the presence of a base.[5]

-

Chlorination (Alternative Route): An alternative method involves the catalytic chlorination of 2-methylphenoxyacetic acid.[7] In this process, 2-methylphenoxyacetic acid is dissolved in an aqueous sodium hydroxide solution with a catalyst, and chlorine gas is introduced.[10]

-

Purification: The resulting MCPA is then purified.

Molecular Mechanism of Action: The TIR1/AFB Signaling Pathway

The discovery of the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of proteins as auxin receptors was a major breakthrough in understanding how auxins exert their effects at the molecular level.

The Core Components:

-

TIR1/AFB Proteins: These are F-box proteins that are components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. They function as auxin receptors.[3]

-

Aux/IAA Proteins: These are transcriptional repressors that bind to and inhibit the activity of Auxin Response Factors (ARFs).

-

Auxin Response Factors (ARFs): These are transcription factors that bind to Auxin Response Elements (AuxREs) in the promoters of auxin-responsive genes, thereby regulating their expression.

The Signaling Cascade:

-

Low Auxin Levels: In the absence or at low concentrations of auxin, Aux/IAA repressor proteins are stable and bind to ARF transcription factors. This prevents the ARFs from activating the transcription of auxin-responsive genes.

-

High Auxin Levels: When auxin levels increase, auxin molecules act as a "molecular glue," promoting the interaction between the TIR1/AFB receptor and the Aux/IAA repressor proteins.[3]

-

Ubiquitination and Degradation: This interaction leads to the ubiquitination of the Aux/IAA proteins by the SCFTIR1/AFB complex. The ubiquitinated Aux/IAA proteins are then targeted for degradation by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressors releases the ARF transcription factors, which are now free to bind to AuxREs and activate the transcription of a wide range of genes involved in cell division, elongation, and differentiation.

Caption: The TIR1/AFB-mediated auxin signaling pathway.

Conclusion

The discovery of indole-3-acetic acid and the subsequent development of synthetic indole auxins have had a profound and lasting impact on plant biology and agriculture. From the pioneering observations of the Darwins to the intricate details of the TIR1/AFB signaling pathway, the story of auxins is a testament to the power of scientific inquiry. The ability to synthesize a diverse range of auxin analogs has provided invaluable tools for dissecting the complex roles of this phytohormone and has led to the development of powerful herbicides and growth regulators. As research continues to unravel the nuances of auxin biology, we can anticipate further innovations that will shape the future of agriculture and our understanding of the plant kingdom.

References

- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Odyssey of Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Chemical Biology in Auxin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MCPA - Wikipedia [en.wikipedia.org]

- 6. biologydiscussion.com [biologydiscussion.com]

- 7. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 8. scribd.com [scribd.com]

- 9. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN101941903B - Method for producing 2-methyl-4-MCPA - Google Patents [patents.google.com]

Spectroscopic and Structural Elucidation of (2-Methylindol-1-yl)acetic acid: A Technical Guide

Introduction

(2-Methylindol-1-yl)acetic acid is a derivative of the heterocyclic compound indole, belonging to the auxin family of plant hormones, which play a crucial role in various growth and developmental processes. The precise characterization of its chemical structure is paramount for understanding its biological activity and for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS)—that are instrumental in the structural elucidation of this compound. While a complete, publicly available experimental dataset for this compound is not readily found, this guide presents predicted data based on the analysis of its isomers and related indole derivatives, alongside generalized experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from closely related analogs.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 1H | H-4 |

| ~7.10-7.30 | m | 3H | H-5, H-6, H-7 |

| ~6.40 | s | 1H | H-3 |

| ~4.80 | s | 2H | -CH₂-COOH |

| ~2.40 | s | 3H | -CH₃ |

| ~11.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C=O (acid) |

| ~137.0 | C-7a |

| ~136.0 | C-2 |

| ~128.0 | C-3a |

| ~121.5 | C-6 |

| ~120.0 | C-5 |

| ~119.5 | C-4 |

| ~109.0 | C-7 |

| ~101.0 | C-3 |

| ~48.0 | -CH₂-COOH |

| ~13.0 | -CH₃ |

Table 3: Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~1710 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1460 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-N stretch |

| ~1250 | Medium | C-O stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| ~189 | [M]⁺ (Molecular Ion) |

| ~144 | [M - COOH]⁺ |

| ~130 | [M - CH₂COOH]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and accuracy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR Spectrometer.

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix ~1 mg of this compound with ~100 mg of dry potassium bromide (KBr) in an agate mortar.

-

Grind the mixture to a fine powder.

-

Press the powder into a thin, transparent pellet using a hydraulic press.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

Data Acquisition (ESI-MS):

-

Ionization Mode: Positive or negative ion mode.

-

Mass Range: m/z 50-500.

-

The sample is introduced into the ion source via direct infusion or through a liquid chromatograph.

The combination of NMR, FT-IR, and Mass Spectrometry provides a powerful toolkit for the unambiguous structural determination of this compound. While the data presented here is predictive, it offers a solid foundation for researchers and scientists in the field. The detailed experimental protocols ensure that reliable and reproducible data can be obtained for this and similar indole derivatives, which is fundamental for advancing research in drug development and other scientific disciplines.

Navigating the Physicochemical Landscape of (2-Methylindol-1-yl)acetic acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The following sections detail the standard experimental protocol for determining the equilibrium solubility of (2-Methylindol-1-yl)acetic acid.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility, providing a measure of the compound's solubility at equilibrium.[1][2]

Objective: To determine the saturation concentration of this compound in various solvents at a constant temperature.

Materials:

-

This compound (crystalline solid)

-

Selection of relevant solvents (e.g., water, phosphate buffered saline (PBS) at various pH levels, ethanol, methanol, acetonitrile, dimethyl sulfoxide (DMSO))

-

Scintillation vials or glass flasks with screw caps

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical method for quantification.

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid should be visually apparent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, cease agitation and allow the suspensions to settle.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method or other appropriate analytical technique.

-

Calculate the solubility in the original solvent, accounting for the dilution factor.

Data Presentation: Solubility of this compound

The following table provides a template for recording the experimentally determined solubility data.

| Solvent System | Temperature (°C) | pH (for aqueous) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Purified Water | 25 | ~7.0 | ||

| Phosphate Buffered Saline (PBS) | 25 | 7.4 | ||

| 0.1 M HCl (pH 1.2) | 25 | 1.2 | ||

| Acetate Buffer | 25 | 4.5 | ||

| Ethanol | 25 | - | ||

| Methanol | 25 | - | ||

| Acetonitrile | 25 | - | ||

| Dimethyl Sulfoxide (DMSO) | 25 | - |

Stability Assessment

Evaluating the stability of a drug candidate is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[3][4] Forced degradation studies are employed to accelerate the degradation process and identify potential degradation products.[3][5]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, exposes the API to conditions more severe than those it would typically encounter during storage and handling.[3][5]

Objective: To identify the potential degradation pathways and degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

A calibrated oven

-

A photostability chamber

-

HPLC system with a photodiode array (PDA) detector or a mass spectrometer (MS) detector.

Procedure: A stock solution of this compound is prepared in a suitable solvent. This solution is then subjected to the following stress conditions:

-

Acidic Hydrolysis: Treat the drug solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Basic Hydrolysis: Treat the drug solution with 0.1 M NaOH and heat at a controlled temperature (e.g., 60 °C) for a specified duration.

-

Oxidative Degradation: Treat the drug solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose a solid sample of the drug to dry heat in an oven (e.g., 70 °C).

-

Photolytic Degradation: Expose the drug solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

For each condition, samples are withdrawn at various time points, neutralized if necessary, and analyzed by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[5]

Data Presentation: Forced Degradation of this compound

The results of the forced degradation studies can be summarized in the following table.

| Stress Condition | Reagent/Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradants | Major Degradant (RT) |

| Acidic Hydrolysis | 0.1 M HCl | |||||

| Basic Hydrolysis | 0.1 M NaOH | |||||

| Oxidative Degradation | 3% H₂O₂ | |||||

| Thermal Degradation | Dry Heat | |||||

| Photolytic Degradation | UV/Visible Light |

Visualizing Experimental Workflows and Potential Pathways

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates the general workflow for determining the solubility and stability of this compound.

References

Navigating the Therapeutic Potential of (2-Methylindol-1-yl)acetic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus, a privileged scaffold in medicinal chemistry, continues to yield compounds with significant therapeutic promise. Among these, derivatives of (2-Methylindol-1-yl)acetic acid have emerged as a focal point for research into novel anti-inflammatory and anticancer agents. This technical guide provides an in-depth overview of the known derivatives, their biological functions, and the experimental methodologies crucial for their evaluation.

Known Derivatives and Their Biological Functions